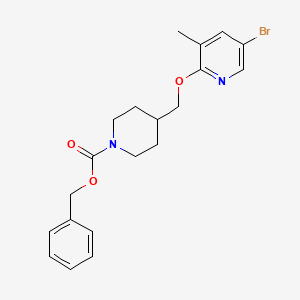

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 4-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3/c1-15-11-18(21)12-22-19(15)25-13-17-7-9-23(10-8-17)20(24)26-14-16-5-3-2-4-6-16/h2-6,11-12,17H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOCKHIBBGMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves reacting 5-bromo-3-methylpyridin-2-ol with 4-hydroxymethylpiperidine-1-carboxylic acid benzyl ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature. The reaction typically achieves yields of 70–85% after purification via silica gel chromatography. Key parameters include:

-

Molar ratio : A 1:1.5 ratio of alcohol to DEAD ensures complete conversion.

-

Solvent : THF is preferred for its ability to dissolve both polar and nonpolar reactants.

-

Temperature : Initial cooling to 0°C prevents exothermic side reactions, while subsequent room-temperature stirring ensures completion.

Substrate Compatibility

The Mitsunobu protocol is tolerant of steric hindrance from the 3-methyl and 5-bromo groups on the pyridine ring. However, competing reactions, such as ester hydrolysis, are mitigated by avoiding protic solvents.

Nucleophilic Substitution with Halogenated Pyridines

An alternative route employs nucleophilic substitution using a halogenated pyridine and a piperidine alcohol.

Base-Mediated Etherification

In this method, 5-bromo-3-methyl-2-chloropyridine reacts with 4-hydroxymethylpiperidine-1-carboxylic acid benzyl ester in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SN2 mechanism, with yields ranging from 65–75% .

Table 1: Comparative Analysis of Base-Mediated Etherification Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 60 | 75 |

| K₂CO₃ | DMF | 60 | 68 |

| NaH | THF | 25 | 55 |

Cs₂CO₃ outperforms K₂CO₃ due to its superior solubility in DMF, which enhances nucleophilicity of the piperidine alcohol.

Introduction of the Benzyl Ester Group

The benzyl ester functionality is typically introduced early in the synthesis to protect the piperidine nitrogen during subsequent reactions.

Esterification of Piperidine Carboxylic Acid

Piperidine-4-carboxylic acid is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 25°C. This step achieves near-quantitative yields (>95%) and requires no purification.

Alternative Protecting Groups

While benzyl esters are standard, tert-butyloxycarbonyl (Boc) groups have been explored for temporary protection. However, Boc deprotection under acidic conditions risks destabilizing the bromopyridine moiety, making benzyl esters preferable.

Halogenation and Functional Group Compatibility

The 5-bromo substituent on the pyridine ring is often introduced via electrophilic bromination or through cross-coupling reactions.

Direct Bromination of Pyridine Derivatives

3-Methylpyridin-2-ol undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C, yielding 5-bromo-3-methylpyridin-2-ol with >90% regioselectivity.

Suzuki-Miyaura Cross-Coupling

In cases where bromination is challenging, Suzuki-Miyaura coupling of 3-methyl-2-hydroxypyridine with arylboronic acids provides access to halogenated derivatives. However, this method is less common due to competing side reactions.

Purification and Characterization

Final purification employs flash column chromatography (hexane/ethyl acetate gradients) to isolate the target compound. Characterization via ¹H NMR and mass spectrometry confirms structural integrity:

-

¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc), 2.31 (m, 2H, piperidine), 4.52 (m, 1H, CH₂O), 7.43 (m, 1H, pyridine), 8.29 (m, 2H, pyridine).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.

Hydrolysis: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Oxidation: Oxidized products may include ketones or carboxylic acids.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

The compound 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Structural Formula

Pharmaceutical Development

The compound's structural characteristics make it a promising candidate for the development of new pharmaceuticals, particularly in the area of neuropharmacology. Its ability to interact with neurotransmitter systems could be explored for the treatment of neurological disorders.

Case Study: Neurotransmitter Modulation

Research has indicated that derivatives of piperidine compounds can modulate neurotransmitter activity. In one study, a related piperidine derivative demonstrated significant effects on dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .

Synthetic Chemistry

The synthetic versatility of the compound allows it to serve as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced biological activity.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | Reflux in ethanol | 85 | |

| Bromination | DCM at 0 °C | 90 | |

| N-Alkylation | DMF with K2CO3 | 75 |

Material Science

In material science, compounds similar to This compound have been investigated for their properties as liquid crystals or polymers. Their unique molecular architecture may lead to materials with desirable optical or electronic properties.

Case Study: Liquid Crystal Applications

A study explored the use of piperidine derivatives in liquid crystal formulations, demonstrating their ability to form stable mesophases at elevated temperatures, which could be utilized in display technologies .

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the bromine atom and the pyridine ring could enhance its interaction with microbial targets.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) | References |

|---|---|---|---|

| Staphylococcus aureus | 15 | 100 | |

| Escherichia coli | 10 | 100 |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological evaluations have indicated that while some derivatives show promise, others may exhibit cytotoxic effects at higher concentrations.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays, certain derivatives were tested against various cancer cell lines, revealing varying degrees of effectiveness and safety profiles .

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation and research.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares key derivatives of piperidine-1-carboxylic acid benzyl esters, focusing on substituent variations, molecular weights, synthesis yields, and reaction conditions:

Key Observations

Substituent Impact on Molecular Weight :

- Bromine and methyl groups in the target compound increase its molecular weight (~420 g/mol) compared to fluorine-containing analogs (e.g., 344–345 g/mol) .

- Bulky substituents like diphenylmethyl (401.50 g/mol) or tosyloxymethyl (403.49 g/mol) also contribute to higher molecular weights .

Synthesis Efficiency :

- Yields vary significantly: 39% for the difluoro-phenyl derivative vs. unspecified yields for others. Reaction conditions (e.g., 100°C for 100 h in Example 56 vs. room temperature in Example 5 ) influence practicality.

Reagent Systems :

Biological Activity

The compound 4-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a derivative of piperidine with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl ester and a brominated pyridine moiety. The presence of these functional groups suggests possible interactions with various biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of piperidine and pyridine often exhibit significant biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Many piperidine derivatives are known for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Certain analogs demonstrate activity against bacterial strains, indicating a possible role in antibiotic development.

The biological activity of this compound can be attributed to several mechanisms:

- Androgen Receptor Modulation : Similar compounds have been investigated for their ability to degrade androgen receptors, which is crucial in the treatment of hormone-dependent cancers .

- Inhibition of Kinases : The compound may interfere with specific kinases involved in tumor growth and inflammation, akin to other piperidine derivatives that target BRAF and EGFR pathways .

- Cell Cycle Regulation : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Study 1: Anticancer Activity

A study evaluated the effects of a related piperidine derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly when combined with doxorubicin, highlighting its potential as an adjunct therapy in chemotherapy regimens .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of piperidine derivatives were tested for their anti-inflammatory effects using an animal model of induced inflammation. The results showed a marked reduction in inflammatory markers, suggesting that the compound could be beneficial in managing inflammatory diseases .

Research Findings Summary

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer: The synthesis involves coupling benzyl-4-(aminomethyl)piperidine-1-carboxylate with brominated pyridine derivatives (e.g., 3,4-dibromo-pyridine) in solvents like isopropyl alcohol (IPA) or dimethylformamide (DMF) at elevated temperatures (100°C for 6–7 hours). Triethylamine (TEA) is typically used as a base to facilitate the reaction. Purification is achieved via silica gel chromatography with gradients of dichloromethane, IPA, and hexane .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

- Mass Spectrometry (MS): To confirm molecular weight (e.g., observed [M+1]⁺ peaks around m/z 405.27) .

- NMR Spectroscopy: For structural elucidation of the piperidine core and substituents.

- HPLC: To assess purity (>95%) and identify impurities .

Advanced: How can low yields in the coupling reaction be addressed?

Answer: Optimize stoichiometry (e.g., 1:1 molar ratio of amine to brominated pyridine), ensure anhydrous conditions, and verify reagent purity. Alternative solvents (e.g., DMF for improved solubility) or extended reaction times may enhance yields. Adjust chromatography eluent ratios (e.g., DCM:IPA:hexane gradients) to improve separation .

Advanced: How is regioselectivity controlled during bromination of the pyridine moiety?

Answer: Regioselectivity is influenced by directing groups (e.g., methyl or oxymethyl substituents) and reaction conditions. For example, bromination at the 5-position of 3-methyl-pyridine derivatives can be achieved using bromine sources under controlled temperatures. Protecting groups may also be employed to block undesired sites .

Basic: What storage conditions ensure compound stability?

Answer: Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and high temperatures to prevent hydrolysis or degradation .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Answer: Discrepancies may arise from variations in solvent polarity (IPA vs. DMF), reaction scale, or purification efficiency. Small-scale reactions in DMF often show higher reproducibility due to better solubility, while IPA may require longer reaction times. Systematic parameter screening (temperature, catalyst loading) is advised .

Basic: What purification methods are effective post-synthesis?

Answer: Silica gel column chromatography with eluents such as DCM:IPA:hexane (10:1:89 to 20:70:10 gradients) is standard. Thin-layer chromatography (TLC) should monitor fractions for target compound isolation .

Advanced: What mechanistic insights exist for ether linkage formation?

Answer: The ether bond forms via an SN2 mechanism, where the hydroxyl group of 5-bromo-3-methyl-pyridin-2-ol acts as a nucleophile, displacing a leaving group (e.g., halide) from the piperidine-methylene intermediate. TEA deprotonates the hydroxyl group to enhance nucleophilicity .

Advanced: How does steric hindrance influence intermediate reactivity?

Answer: Bulky substituents (e.g., 3-methyl-pyridine) may slow coupling kinetics due to steric effects. Polar aprotic solvents like DMF mitigate this by improving solubility and stabilizing transition states. Reducing reaction viscosity through dilution can also enhance diffusion rates .

Basic: What safety precautions are required during handling?

Answer: Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.